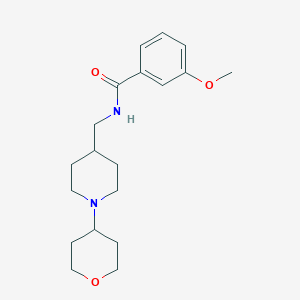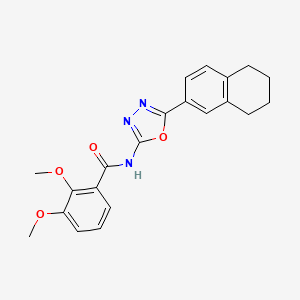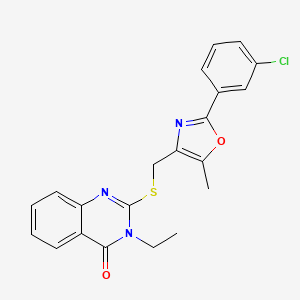![molecular formula C12H17N3O B2569855 N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2196072-74-7](/img/structure/B2569855.png)
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide, also known as CPP, is a widely used chemical compound in scientific research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the NMDA receptor, N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide inhibits the influx of calcium ions into the postsynaptic neuron, which is crucial for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects on the central nervous system. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been shown to impair learning and memory processes in animal models, indicating the crucial role of NMDA receptors in these processes. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have analgesic effects in animal models of pain, suggesting the potential therapeutic applications of NMDA receptor blockers in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide is a widely used pharmacological tool in scientific research due to its high selectivity and potency in blocking NMDA receptors. However, N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has some limitations in lab experiments, such as its short half-life and poor solubility in aqueous solutions, which can affect its efficacy and bioavailability.
Zukünftige Richtungen
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Future research directions could focus on developing more potent and selective NMDA receptor blockers that can overcome the limitations of N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide. Additionally, further research could investigate the potential therapeutic applications of NMDA receptor blockers in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Synthesemethoden
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with hydrazine, followed by cyclization with 3-bromoprop-2-enoyl chloride. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide is commonly used as a pharmacological tool to selectively block NMDA receptors and study their function in vitro and in vivo. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been used to investigate the role of NMDA receptors in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)13-9-10-7-8-15(14-10)11-5-3-4-6-11/h2,7-8,11H,1,3-6,9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKZTNIJFLWFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)
![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)
![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)




![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569788.png)

![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)


![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)